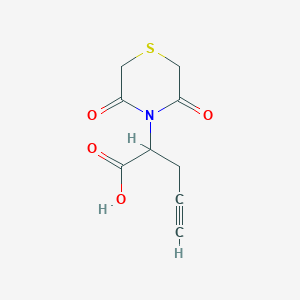
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H5ClN2O It is known for its unique structure, which includes an indanone core substituted with a chloro group and a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chloroindan-1-one.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-chloroindan-1-one and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Knoevenagel condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized indanone derivatives.
科学的研究の応用
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and photovoltaic materials.
Photopolymerization: Acts as a photoinitiator in the polymerization of various monomers.
Medicinal Chemistry: Serves as an intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its ability to participate in various chemical reactions due to its reactive functional groups. The chloro group and the carbonyl group are key sites for chemical reactivity, allowing the compound to interact with different molecular targets and pathways. In organic electronics, it acts as an electron acceptor, facilitating charge transfer processes.
類似化合物との比較
Similar Compounds
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to the presence of the chloro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photopolymerization.
特性
分子式 |
C12H5ClN2O |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
2-(4-chloro-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H5ClN2O/c13-10-3-1-2-8-9(7(5-14)6-15)4-11(16)12(8)10/h1-3H,4H2 |
InChIキー |
YXBCZCRTLPJGRN-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)









![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)

